molecular formula C44H44O2S3 B13138257 1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 82188-22-5

1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione

Cat. No.: B13138257
CAS No.: 82188-22-5
M. Wt: 701.0 g/mol
InChI Key: SRGZJLHUVLBPNH-UHFFFAOYSA-N
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Description

1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is a complex organic compound characterized by the presence of three tert-butylphenylthio groups attached to an anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-(tert-butyl)phenylthiol.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or toluene, is used.

    Catalysts and Reagents: A catalyst, such as a Lewis acid (e.g., aluminum chloride), is employed to facilitate the thiolation reaction. The reaction mixture is stirred at a controlled temperature, usually between 0°C and 25°C, for several hours.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The tert-butylphenylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran under controlled temperatures.

    Substitution: Nucleophiles such as amines or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of particular interest.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development. Its structural features may contribute to the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of 1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and apoptosis. The exact pathways depend on the specific biological context and the compound’s mode of action.

Comparison with Similar Compounds

Similar Compounds

    1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione: The parent compound with similar structural features.

    1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione derivatives: Compounds with slight modifications to the tert-butylphenylthio groups or the anthracene core.

    Other anthracene-9,10-dione derivatives: Compounds with different substituents on the anthracene-9,10-dione core.

Uniqueness

1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is unique due to its specific arrangement of tert-butylphenylthio groups, which impart distinct electronic and steric properties

Properties

CAS No.

82188-22-5

Molecular Formula

C44H44O2S3

Molecular Weight

701.0 g/mol

IUPAC Name

1,4,5-tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione

InChI

InChI=1S/C44H44O2S3/c1-42(2,3)27-13-19-30(20-14-27)47-34-12-10-11-33-37(34)41(46)39-36(49-32-23-17-29(18-24-32)44(7,8)9)26-25-35(38(39)40(33)45)48-31-21-15-28(16-22-31)43(4,5)6/h10-26H,1-9H3

InChI Key

SRGZJLHUVLBPNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=C(C=C4)C(C)(C)C)C(=O)C5=C(C3=O)C=CC=C5SC6=CC=C(C=C6)C(C)(C)C

Origin of Product

United States

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